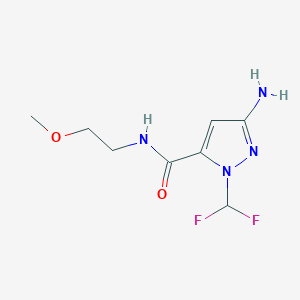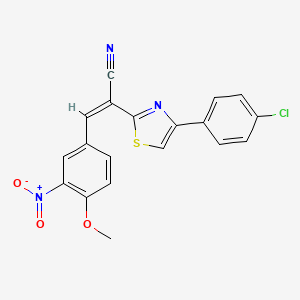
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis and Cytotoxic Activities
Research has been conducted on the synthesis and in vitro cytotoxic activities of heteroarylacrylonitriles, including derivatives structurally related to the compound of interest. These compounds have been tested for their potency against human cancer cell lines. One study found that substituting the acrylonitrile at position 2 with nitrogen heterocyclics and at position 3 with various substituted rings resulted in compounds with significant cytotoxic activities. The study highlighted the importance of the cyanide moiety and discovered potent broad-spectrum cytotoxic agents through this structural framework, indicating a promising avenue for cancer therapy development (Sączewski et al., 2004).
Antibacterial and Anticancer Properties
Another investigation focused on the structure-activity relationships of novel heteroaryl-acrylonitriles, including their antibacterial and cytotoxic potential. The study suggested that specific substitutions on the benzimidazole and thiophene rings could significantly impact the overall activity against cancer cells and bacteria, providing insights into designing more effective therapeutic agents (Sączewski et al., 2008).
Material Science Applications
Optical and Electronic Properties
Research into the optical and electronic properties of related compounds has revealed potential applications in materials science. For example, a study on diphenylacrylonitrile derivatives showed interesting aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, suggesting applications in pressure-sensitive materials and optoelectronic devices (Ouyang et al., 2016).
Electrochemical Studies
A novel monomer and its copolymer with 3,4-ethylenedioxythiophene were investigated for their electrochemical properties. The study found that the copolymer exhibited lower oxidation potential, lower bandgap, and higher optical contrast, indicating potential for use in electrochromic devices (Soylemez et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c1-26-18-7-2-12(9-17(18)23(24)25)8-14(10-21)19-22-16(11-27-19)13-3-5-15(20)6-4-13/h2-9,11H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGOWIVHMERQD-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

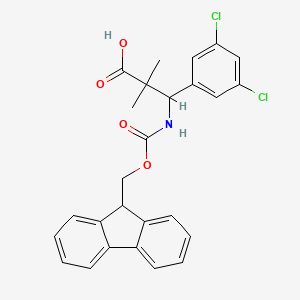
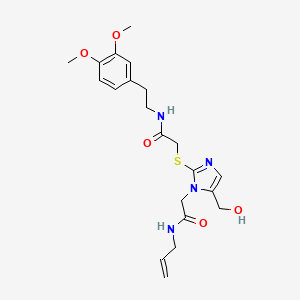

![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)
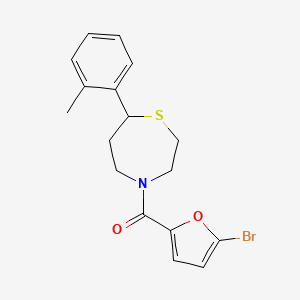
![6-Benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2926443.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide](/img/structure/B2926444.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)
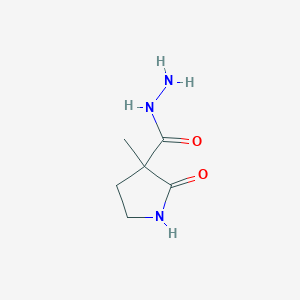
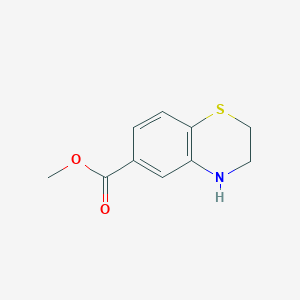
![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
